
SCH 529074
概要
説明
SCH 529074は、腫瘍抑制タンパク質p53の強力な経口活性化剤です。これは、p53のDNA結合ドメインに特異的かつコンフォメーション依存的に結合し、変異型p53の機能を回復させ、HDM2が仲介する野生型p53のユビキチン化を阻害します。 この化合物は、癌細胞のアポトーシスと細胞周期停止を誘導することで、非小細胞肺癌(NSCLC)の治療に有望であることが示されています .
科学的研究の応用
Preclinical Efficacy
1. Inhibition of Cancer Cell Viability
Research indicates that SCH 529074 significantly reduces cell viability and colony formation in NSCLC cell lines with both mutant and wild-type p53. In a study involving various NSCLC lines (H157, H1975, H322 for mutant p53; A549 for wild-type), treatment with this compound at concentrations of 2 µM and 4 µM resulted in a substantial decrease in cell viability—down to 20-25% in mutant cells and approximately 68% in wild-type cells .
2. Induction of Apoptosis
The compound induces apoptosis through a dose-dependent mechanism, activating caspases (3 and 7) and modulating cell cycle progression towards G0/G1 arrest. Notably, it also promotes the upregulation of p21 and PUMA independently of p53 status, suggesting that its effects may extend beyond direct p53 activation .
3. Autophagy Modulation
In combination with autophagy inhibitors like chloroquine, this compound enhances the induction of apoptosis and further reduces cell viability and colony formation. This indicates a complex interplay between apoptosis and autophagy pathways influenced by this compound .
Table: Summary of Preclinical Studies on this compound
Clinical Implications
The ability of this compound to restore mutant p53 function opens new avenues for targeted therapies in cancers characterized by p53 mutations. The compound's efficacy in preclinical models suggests potential for clinical translation, particularly for NSCLC patients who currently face limited treatment options due to the prevalence of p53 mutations.
作用機序
SCH 529074は、p53のDNA結合ドメインに特異的に結合することによってその効果を発揮し、変異型p53の機能を回復させ、HDM2による野生型p53のユビキチン化を阻止します。これは、p53依存性経路の活性化につながり、癌細胞におけるアポトーシスと細胞周期停止の誘導をもたらします。 この化合物は、それぞれ細胞周期調節とアポトーシスに関与するp21とPUMAの発現もアップレギュレートします .
類似の化合物との比較
This compoundは、変異型p53の機能を回復させ、野生型p53のユビキチン化を阻害する能力においてユニークです。類似の化合物には以下が含まれます。
NSC 319726: 変異型p53を野生型コンフォメーションに再折り畳み、細胞増殖を抑制する別のp53活性化剤。
PRIMA-1: 変異型p53の転写活性を回復させ、癌細胞のアポトーシスを誘導する化合物。
APR-246: コアドメインに共有結合することで変異型p53を再活性化する低分子.
これらの化合物は、変異型p53の再活性化という共通の目標を共有していますが、this compoundは、DNA結合ドメインへの特異的な結合と、野生型p53のHDM2仲介ユビキチン化を阻害する能力によって際立っています .
生化学分析
Biochemical Properties
SCH 529074 interacts with the p53 DBD, restoring the DNA binding activity of mutant p53 . It also inhibits Mdm2 (murine double minute 2) ubiquitination of wild-type p53 .
Cellular Effects
This compound has been shown to cause significant reduction in cell viability in both p53 mutant and wild-type cells . It induces a dose-dependent induction of apoptosis and G0/G1 cell cycle arrest . This is associated with the activation of caspases, p53-independent upregulation of p21 and PUMA, as well as increased LC3II, a biomarker of autophagy .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the p53 DBD . This binding restores the DNA binding activity of mutant p53 and interrupts the Mdm2-mediated ubiquitination of wild-type p53 .
Temporal Effects in Laboratory Settings
Over time, this compound treatment leads to a significant reduction in cell viability and colony formation activity in p53 mutant, p53 wild-type, and p53-deficient cells . It also results in a dose-dependent induction of apoptosis and G0/G1 cell cycle arrest .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, this compound has been shown to have significant effects on cell viability and apoptosis in vitro .
準備方法
SCH 529074の合成経路と反応条件は、公的に入手可能な文献では詳しく記載されていません。. 工業生産方法は、これらの合成経路の最適化を含み、最終製品の高収率と純度を確保します。
化学反応の分析
SCH 529074は、以下を含むいくつかのタイプの化学反応を受けます。
酸化と還元: これらの反応は、キナゾリンコアの官能基を修飾して、p53への結合親和性を高めるために重要です。
主要な生成物: これらの反応の主な生成物は、this compound自体であり、副生成物は、反応条件に応じて、さまざまな置換キナゾリンになる可能性があります.
科学研究の応用
This compoundは、化学、生物学、医学、産業の分野で、幅広い科学研究の応用を持っています。
化学: これは、小分子とp53 DNA結合ドメインとの間の結合相互作用を研究するためのモデル化合物として使用されます。
生物学: this compoundは、さまざまな癌細胞株における細胞生存率、アポトーシス、および細胞周期進行への影響を調査するために、細胞ベースのアッセイで使用されています。
医学: この化合物は、特に非小細胞肺癌において、p53変異を持つ癌の治療のための潜在的な治療薬として研究されています。 .
産業: This compoundは、標的型癌治療の開発と、潜在的な臨床使用のための他のp53活性化剤のスクリーニングに使用されています.
類似化合物との比較
SCH 529074 is unique in its ability to restore the function of mutant p53 and interrupt the ubiquitination of wild-type p53. Similar compounds include:
NSC 319726: Another p53 activator that refolds mutant p53 to a wild-type conformation and reduces cell proliferation.
PRIMA-1: A compound that restores the transcriptional activity of mutant p53 and induces apoptosis in cancer cells.
APR-246: A small molecule that reactivates mutant p53 by covalently binding to its core domain.
These compounds share the common goal of reactivating mutant p53, but this compound stands out due to its specific binding to the DNA binding domain and its ability to prevent HDM2-mediated ubiquitination of wild-type p53 .
生物活性
SCH 529074 is a small molecule compound recognized for its ability to reactivate mutant forms of the tumor suppressor protein p53, which is frequently mutated in various cancers, including non-small cell lung cancer (NSCLC). This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, effects on cancer cell viability, and implications for cancer therapy.
This compound functions primarily as a p53 activator . It binds to the DNA binding domain (DBD) of mutant p53, restoring its ability to bind DNA and activate transcription of target genes involved in cell cycle regulation and apoptosis. The compound has shown efficacy in various cancer cell lines harboring different p53 mutations.
- Binding Affinity : this compound exhibits a binding affinity in the range of 1-2 µM for the p53 DBD, effectively restoring DNA binding activity to several oncogenic mutants such as R273H and R249S .
- Inhibition of MDM2 : The compound also inhibits murine double minute 2 (MDM2), a negative regulator of p53, thereby preventing the ubiquitination and degradation of wild-type p53 .
Effects on Cancer Cell Viability
Research indicates that this compound significantly reduces cell viability and colony formation in NSCLC cells with both mutant and wild-type p53.
Table 1: Effects of this compound on Cell Viability in NSCLC Cell Lines
Cell Line | p53 Status | Concentration (µM) | Viability Reduction (%) | Statistical Significance |
---|---|---|---|---|
H1975 | Mutant | 2 | ~40% | P<0.01 |
H322 | Mutant | 4 | ~70% | P<0.001 |
A549 | Wild-Type | 4 | ~32% | P<0.05 |
The treatment with this compound resulted in a dose-dependent reduction in viability across various NSCLC cell lines, with more pronounced effects observed in cells harboring p53 mutations .
Induction of Apoptosis
This compound has been shown to induce apoptosis through multiple pathways:
- Caspase Activation : The compound activates caspases-3 and -7, crucial mediators in the apoptotic process. Flow cytometry analyses indicate increased levels of apoptotic cells following treatment with this compound .
- Cell Cycle Arrest : Treatment leads to G0/G1 phase arrest, further contributing to reduced proliferation rates in cancer cells .
Case Studies and Experimental Findings
Several studies have explored the biological activity of this compound in detail:
- Study on NSCLC Cells : A study conducted on NSCLC cell lines demonstrated that this compound not only reduced cell viability but also induced apoptosis and altered cell cycle dynamics. The combination treatment with chloroquine, an autophagy inhibitor, enhanced these effects, suggesting a potential therapeutic strategy for targeting p53 mutant cancers .
- Restoration of Transcriptional Activity : In experiments involving colorectal cancer cell lines (WiDr), this compound restored the binding of mutant p53 to promoters of p53-regulated genes such as p21 and BAX, leading to increased expression levels of these genes .
特性
IUPAC Name |
N-[2-[[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]methyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36Cl2N6/c1-37(2)17-5-16-34-31-27-6-3-4-7-28(27)35-29(36-31)22-38-18-20-39(21-19-38)30(23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h3-4,6-15,30H,5,16-22H2,1-2H3,(H,34,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAJLQDPTZBGJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SCH529074 specifically binds to the DNA binding domain (DBD) of the p53 protein. [, , ] This interaction has two main downstream effects:
- Restoration of function to mutant p53: Many cancers harbor mutations in the p53 DBD, rendering it inactive. SCH529074 acts as a chaperone, stabilizing the mutant p53 and restoring its ability to bind DNA and activate downstream tumor suppressor pathways. [, ]
- Inhibition of p53 ubiquitination: SCH529074 binding to the p53 DBD also disrupts its interaction with HDM2, a protein responsible for p53 degradation. This inhibition leads to increased p53 levels within the cell. []
ANone: Research shows promising results in both in vitro and in vivo models:
- In vitro: SCH529074 demonstrated dose-dependent growth inhibition and induction of apoptosis in various cancer cell lines, including those with mutant p53. [] Studies observed cell cycle arrest at the G0/G1 phase, activation of caspases 3 and 7, and upregulation of pro-apoptotic proteins like p21 and PUMA. []
A: Although the provided excerpts don't specifically mention resistance mechanisms to SCH529074, researchers developed a p53 variant with a single amino acid change (N268R) that abolished SCH529074 binding. [] This finding highlights the potential for resistance development through mutations within the p53 DBD. Further investigations are crucial to understand if and how resistance to SCH529074 might emerge in a clinical setting.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。